2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

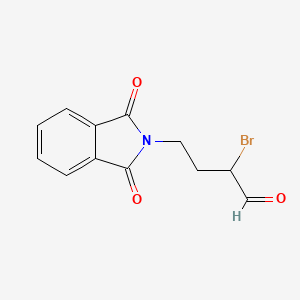

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is a complex organic compound characterized by the presence of a bromine atom, a butyraldehyde group, and a 1,3-diketoisoindolin moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to achieve the required purity for industrial applications .

化学反应分析

Types of Reactions

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthetic Routes

The synthesis of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde typically involves multi-step organic reactions. Key steps may include:

- Formation of the Isoindole Framework : Utilizing cyclization reactions to form the isoindole structure.

- Bromination : Introducing the bromine atom through electrophilic substitution.

- Aldehyde Formation : Converting the intermediate to the butyraldehyde form via oxidation.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are employed to optimize reaction conditions and improve yield. Advanced purification techniques such as chromatography are essential to achieve high purity levels.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules and heterocycles that have potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.

- Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may induce apoptosis through mechanisms like cell cycle arrest .

Medicine

The compound is being explored as a potential lead for new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Its interaction with human dopamine receptor D2 (hD2R) suggests potential applications in treating psychiatric conditions.

Industry

In industrial settings, this compound is utilized in the production of advanced materials such as polymers and dyes due to its unique structural properties.

Enzyme Inhibition Study

A study evaluating the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes reported that structural modifications can enhance potency. The presence of bromine in this compound may similarly enhance its inhibitory effects on COX enzymes critical in inflammatory responses .

Neuropharmacological Effects

Research has highlighted that modifications in indoline derivatives can affect serotonin receptor binding affinities. This aligns with hypotheses that this compound may serve as a treatment for anxiety or depression.

Anticancer Activity

A related study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction via mitochondrial pathways . For instance, an IC50 value of 0.05 μM was reported against MDA468 breast cancer cells for related compounds.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Antimicrobial and anticancer properties |

| Medicine | Potential lead for therapeutic agents targeting hD2R |

| Industry | Production of advanced materials like polymers |

作用机制

The mechanism of action of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and diketoisoindolin moiety play crucial roles in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and cellular processes .

相似化合物的比较

Similar Compounds

- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyric acid

- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butanol

- 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyronitrile

Uniqueness

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a butyraldehyde group, and a 1,3-diketoisoindolin moiety. Its molecular formula is C12H10BrN2O3 with a molecular weight of approximately 296.1167 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrN2O3 |

| Molecular Weight | 296.1167 g/mol |

| CAS Number | 133118-36-2 |

Target Interaction

The primary target of this compound is the human dopamine receptor D2 (hD2R), where it acts at an allosteric binding site. This interaction influences various signaling pathways critical for cellular function and survival.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Enzyme Interaction : It can inhibit or activate enzymes involved in oxidative stress responses, affecting cellular redox states.

- Gene Expression : Alters the expression of genes related to apoptosis, impacting cell survival rates.

- Metabolic Pathways : Modulates key metabolic enzymes, influencing overall cellular metabolism.

Cellular Effects

Research indicates that this compound significantly affects various cell types:

- Cell Signaling : Alters signaling pathways leading to changes in cellular responses.

- Apoptosis Regulation : Influences apoptosis-related gene expression, potentially enhancing or inhibiting cell death.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that exposure led to increased apoptosis markers (e.g., caspase activation), suggesting its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial for its biological activity:

- Long-term Exposure : Prolonged exposure studies indicate cumulative effects on cell viability.

- Experimental Conditions : Variability in stability under different conditions affects reproducibility in research findings.

Subcellular Localization

The localization of this compound within cells is vital for its biological activity. It may target specific organelles, influencing its interactions with biomolecules and overall efficacy.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored as a lead compound for developing new therapeutic agents.

属性

IUPAC Name |

2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-8(7-15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNSDCYVLIMUOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。